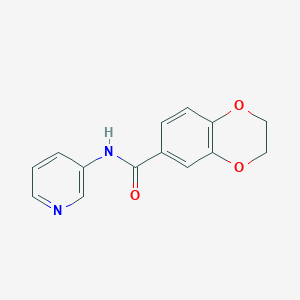![molecular formula C16H18O5 B5790328 tert-butyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate CAS No. 6160-57-2](/img/structure/B5790328.png)
tert-butyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate, also known as TBOA, is a chemical compound that is commonly used in scientific research. It is a potent inhibitor of glutamate transporters, which are responsible for the removal of excess glutamate from the synaptic cleft. This compound has been extensively studied for its potential therapeutic applications in neurodegenerative diseases and psychiatric disorders.
Mechanism of Action
Tert-butyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate works by inhibiting the activity of glutamate transporters, which are responsible for the removal of excess glutamate from the synaptic cleft. This leads to an increase in extracellular glutamate levels, which can activate glutamate receptors and cause excitotoxicity. tert-butyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to be a potent inhibitor of both excitatory amino acid transporter 1 (EAAT1) and EAAT2, which are the two main glutamate transporters in the brain.
Biochemical and Physiological Effects:
tert-butyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the extracellular levels of glutamate, which can activate glutamate receptors and cause excitotoxicity. This can lead to neuronal damage and death. tert-butyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of tert-butyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is its potency as a glutamate transporter inhibitor. It has been shown to be effective at blocking both EAAT1 and EAAT2, which are the two main glutamate transporters in the brain. However, one of the limitations of tert-butyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is its potential toxicity. It has been shown to be toxic to some cells at high concentrations, which may limit its use in certain experiments.
Future Directions
There are a number of future directions for research on tert-butyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate. One area of interest is the potential therapeutic applications of this compound in neurodegenerative diseases and psychiatric disorders. tert-butyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of these conditions. Another area of interest is the development of more selective glutamate transporter inhibitors, which may have fewer side effects than tert-butyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate. Finally, the use of tert-butyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate in combination with other drugs may also be explored, as it may enhance the efficacy of these drugs in certain conditions.
Synthesis Methods
The synthesis of tert-butyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves the reaction of 4-methyl-7-hydroxycoumarin with tert-butyl bromoacetate in the presence of a base. This reaction produces tert-butyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate as a white solid, which can be purified through recrystallization.
Scientific Research Applications
Tert-butyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been widely used in scientific research to study the role of glutamate transporters in various physiological and pathological conditions. It has been shown to be effective in blocking glutamate transporters and increasing the extracellular levels of glutamate in the brain. This has led to its use in studying the mechanisms of excitotoxicity, which is a process that can lead to neuronal damage and death.
properties
IUPAC Name |
tert-butyl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-10-7-14(17)20-13-8-11(5-6-12(10)13)19-9-15(18)21-16(2,3)4/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTIENGMVRYMNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358041 |
Source


|
| Record name | tert-Butyl [(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6160-57-2 |
Source


|
| Record name | tert-Butyl [(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

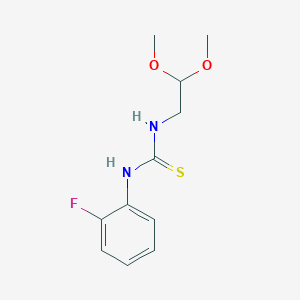

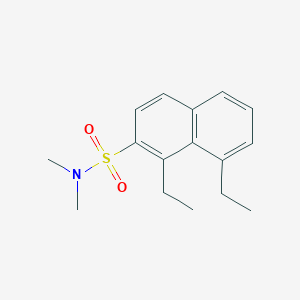
![3-cyclohexyl-4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5790267.png)
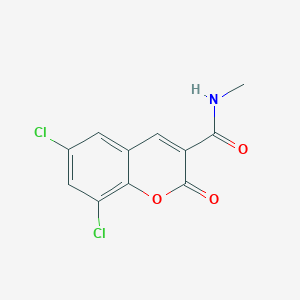
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5790280.png)
![3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid](/img/structure/B5790289.png)
![7-hydroxy-1,3-dimethyl-6-(1-naphthyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B5790299.png)
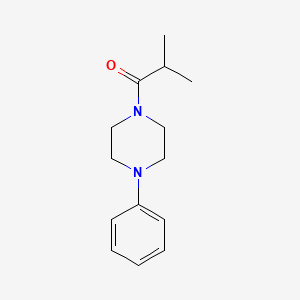
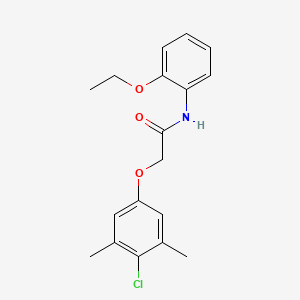
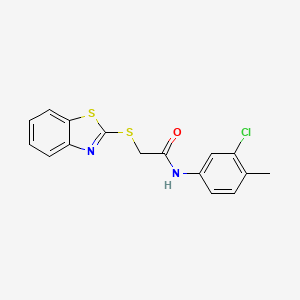
![2-[(4-morpholinylmethylene)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B5790324.png)

